molecular formula C10H10BrFO2 B2695809 Methyl 2-bromo-3-(4-fluorophenyl)propanoate CAS No. 82455-06-9

Methyl 2-bromo-3-(4-fluorophenyl)propanoate

Cat. No.: B2695809
CAS No.: 82455-06-9
M. Wt: 261.09
InChI Key: FNDLRZYMJAWLGJ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(4-fluorophenyl)propanoate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of propanoic acid, featuring a bromine atom at the second carbon and a fluorophenyl group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-(4-fluorophenyl)propanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-(4-fluorophenyl)propanoate. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(4-fluorophenyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.

    Oxidation Reactions: Oxidation can yield carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or primary amines in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of methyl 3-(4-fluorophenyl)propanoate derivatives.

    Reduction: Formation of methyl 3-(4-fluorophenyl)propanol.

    Oxidation: Formation of 3-(4-fluorophenyl)propanoic acid.

Scientific Research Applications

Methyl 2-bromo-3-(4-fluorophenyl)propanoate is utilized in various scientific research areas:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets. The bromine atom and the fluorophenyl group play crucial roles in its reactivity and binding affinity. These interactions can influence various biochemical pathways, making the compound valuable in research focused on enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3-(2-fluorophenyl)propanoate
  • Methyl 3-bromo-2-(bromomethyl)propanoate
  • Methyl 3-(4-bromo-2-fluorophenyl)propanoate

Uniqueness

Methyl 2-bromo-3-(4-fluorophenyl)propanoate is unique due to the specific positioning of the bromine and fluorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted synthetic applications and specialized research studies.

Properties

IUPAC Name

methyl 2-bromo-3-(4-fluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDLRZYMJAWLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-fluoroaniline (27.75 g), acetone (500 ml) and hydrobromic acid (80 ml, 48%) stirred at -5° C. was treated over 30 minutes with a solution of sodium nitrite (21.0 g) in water (50 ml). Methyl acrylate (215 g) and cuprous bromide (0.04 g) were added. The internal temperature was allowed to rise in a carefully controlled manner; at 15° C. the evolution of N2 was vigorous. When the rate of N2 evolution decreased, the mixture was stirred at 25° C. for 1 hr to complete the reaction. The mixture was evaporated, and the residue was partitioned between water and toluene to give crude methyl 2-bromo-3-(4-fluorophenyl)propionate.
Quantity
27.75 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
215 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous bromide
Quantity
0.04 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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